molecular formula C28H51N4O8- B15135207 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester

Cat. No.: B15135207
M. Wt: 571.7 g/mol
InChI Key: RVUXZXMKYMSWOM-UHFFFAOYSA-M
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Description

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester is a macrocyclic complexing agent. This compound is known for its ability to form stable complexes with various metal ions, making it highly valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester typically involves the reaction of 1,4,7,10-tetraazacyclododecane with acetic anhydride in a suitable solvent . This process requires precise control of reaction conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acetic anhydride, suitable solvents, and controlled temperatures. Major products formed from these reactions are metal complexes and radiolabeled compounds.

Scientific Research Applications

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The macrocyclic structure of the compound allows it to tightly bind metal ions, which can then be used in various applications such as imaging and therapy . The molecular targets and pathways involved include the chelation of metal ions and the subsequent use of these complexes in diagnostic and therapeutic procedures.

Comparison with Similar Compounds

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester is unique due to its high stability and versatility in forming complexes with a wide range of metal ions. Similar compounds include:

These compounds also form stable metal complexes but may differ in their specific applications and the types of metal ions they can chelate.

Properties

Molecular Formula

C28H51N4O8-

Molecular Weight

571.7 g/mol

IUPAC Name

2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C28H52N4O8/c1-26(2,3)38-23(35)19-30-12-10-29(18-22(33)34)11-13-31(20-24(36)39-27(4,5)6)15-17-32(16-14-30)21-25(37)40-28(7,8)9/h10-21H2,1-9H3,(H,33,34)/p-1

InChI Key

RVUXZXMKYMSWOM-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)[O-]

Origin of Product

United States

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